RU5135

描述

属性

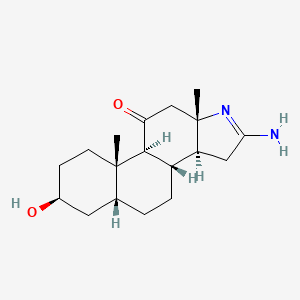

分子式 |

C18H28N2O2 |

|---|---|

分子量 |

304.4 g/mol |

IUPAC 名称 |

(3aS,3bS,5aR,7S,9aS,9bS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one |

InChI |

InChI=1S/C18H28N2O2/c1-17-6-5-11(21)7-10(17)3-4-12-13-8-15(19)20-18(13,2)9-14(22)16(12)17/h10-13,16,21H,3-9H2,1-2H3,(H2,19,20)/t10-,11+,12+,13+,16-,17+,18+/m1/s1 |

InChI 键 |

LLAKESJIQFAQJA-PLCDLCHKSA-N |

手性 SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC(=N4)N)C)O |

规范 SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CC(=N4)N)C)O |

产品来源 |

United States |

Foundational & Exploratory

RU5135: A Technical Guide to its Mechanism of Action as a Dual Antagonist of GABAergic and Glycinergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135, a steroid derivative, functions as a potent antagonist at two primary classes of inhibitory neurotransmitter receptors: γ-aminobutyric acid type A (GABAA) receptors and glycine receptors (GlyR). This dual antagonism results in a convulsant effect, highlighting its potent disinhibitory action on the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, the signaling pathways it modulates, and the experimental protocols used to elucidate its function. All quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: Competitive Antagonism

This compound exerts its effects through competitive antagonism at both GABAA and glycine receptors. This means that this compound binds to the same site as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. Instead, it blocks the agonist from binding, thereby preventing the opening of the associated chloride ion channels and inhibiting the hyperpolarizing, inhibitory effect of these neurotransmitters.

Antagonism at GABAA Receptors

This compound acts as a competitive antagonist at GABAA receptors, a mechanism it shares with the well-known antagonist bicuculline.[1] Its action is distinct from non-competitive antagonists like picrotoxin, which bind to a different site on the receptor-ionophore complex.[1] The potency of this antagonism has been quantified using the pA2 scale, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Antagonism at Glycine Receptors

In a manner analogous to its action at GABAA receptors, this compound is a potent, strychnine-like antagonist at glycine receptors.[1][2] It competes with glycine for the agonist binding site, thereby blocking the inhibitory action of glycine, particularly in the spinal cord and brainstem where glycinergic inhibition is prominent.

Quantitative Analysis of this compound Antagonism

The potency of this compound has been determined through electrophysiological and binding assays. The key quantitative metrics are summarized below.

| Receptor Target | Agonist | Preparation | Parameter | Value | Reference |

| GABAA Receptor | Muscimol | Rat Cuneate Nucleus | pA2 | 8.31 | [1] |

| Glycine Receptor | Glycine | Rat Optic Nerve | pA2 | 7.67 | [1] |

Signaling Pathways Modulated by this compound

This compound, by blocking the primary inhibitory neurotransmitter systems in the central nervous system, leads to a state of disinhibition and neuronal hyperexcitability. The fundamental signaling mechanism at both GABAergic and glycinergic synapses involves the influx of chloride ions, leading to hyperpolarization of the postsynaptic membrane and making it less likely to fire an action potential. This compound disrupts these pathways at the receptor level.

Disruption of GABAergic Signaling

The following diagram illustrates the canonical GABAergic synapse and the point of intervention by this compound.

Disruption of Glycinergic Signaling

Similarly, this compound intervenes in the glycinergic signaling pathway as depicted below.

References

RU5135: A Technical Guide to its Antagonism of the Glycine Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine is the primary inhibitory neurotransmitter in the spinal cord and brainstem, playing a crucial role in motor control, respiratory rhythm, and pain processing.[1] It mediates its effects through the glycine receptor (GlyR), a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[1][2][3] Dysregulation of glycinergic signaling is implicated in various neurological disorders, making the GlyR a significant target for therapeutic intervention.

RU5135, a steroid derivative, has been identified as a potent and competitive antagonist of the glycine receptor.[4] Its strychnine-like activity makes it a valuable tool for probing the physiological and pathological roles of the glycinergic system. This technical guide provides an in-depth overview of this compound's core pharmacology, presenting available quantitative data, detailed experimental methodologies for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data

The antagonistic potency of this compound at the glycine receptor has been quantified using Schild analysis, a method that determines the dissociation constant (Kb) of a competitive antagonist. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response, is a common measure of antagonist potency. For a competitive antagonist, the pA2 is theoretically equal to the pKb.

| Compound | Receptor Target | Preparation | Method | pA2 Value | Reference |

| This compound | Glycine Receptor | Isolated Rat Optic Nerve | Electrophysiology (Sucrose Gap) | 7.67 | [4] |

| This compound | GABAA Receptor | Isolated Rat Cuneate Nucleus | Electrophysiology (Sucrose Gap) | 8.31 (vs. Muscimol) | [4] |

Note: The pA2 value for the GABAA receptor is included for comparative purposes, indicating that this compound also exhibits activity at this receptor.

Signaling Pathway

The canonical signaling pathway for the glycine receptor is centered on its function as a ligand-gated chloride channel.

References

- 1. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schild plot analysis of glycine and kynurenic acid at the N-methyl-D-aspartate excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Steroid Derivative RU5135: A Potent Antagonist of Inhibitory Amino Acid Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The steroid derivative RU5135 (3α-hydroxy-16-imino-5β-17-azaandrostan-11-one) is a significant pharmacological tool for studying the function of inhibitory amino acid neurotransmitter systems. Early research has established this compound as a potent and selective antagonist of both γ-aminobutyric acid (GABA) type A (GABAA) and glycine receptors, the primary mediators of fast synaptic inhibition in the central nervous system. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its interactions with these critical inhibitory receptors. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience research.

Quantitative Data Summary

The antagonistic potency of this compound at GABAA and glycine receptors has been quantified in early studies, primarily through electrophysiological experiments. The key data are summarized in the table below for ease of comparison.

| Receptor Target | Agonist Used | Experimental Preparation | Antagonistic Potency (pA2) | Reference |

| GABAA Receptor | Muscimol | Isolated Rat Cuneate Nucleus | 8.31 | [1] |

| Glycine Receptor | Glycine | Isolated Rat Optic Nerve | 7.67 | [1] |

Table 1: Antagonistic Potency of this compound at Inhibitory Amino Acid Receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's dose-response curve, providing a measure of the antagonist's potency.

Core Mechanisms of Action

Early investigations have elucidated that this compound acts as a competitive antagonist at both GABAA and glycine receptors.[1] This mode of action implies that this compound binds to the same site as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. Instead, it prevents the agonists from binding and inducing the conformational changes necessary for ion channel opening and subsequent neuronal inhibition.

For the GABAA receptor , studies have shown that this compound shares a common site of action with the well-established competitive antagonist, bicuculline.[1] Importantly, this site is distinct from the binding site of picrotoxin, a non-competitive antagonist that blocks the chloride channel pore of the GABAA receptor.[1]

Similarly, at the glycine receptor , this compound's antagonistic action is comparable to that of strychnine, a classical competitive antagonist of this receptor.[1]

Further research utilizing [35S]t-butylbicyclophosphorothionate ([35S]TBPS) binding assays has provided additional insights into the interaction of this compound with the GABAA receptor complex. These studies have confirmed that this compound is a competitive antagonist at the GABAA receptor.

Experimental Protocols

The foundational data on this compound's activity were generated using specific ex vivo preparations and electrophysiological recording techniques. The following are detailed methodologies based on the available literature.

Electrophysiological Recording from Isolated Rat Optic Nerve and Cuneate Nucleus Slices

These protocols are based on the methods described by Simmonds and Turner (1985).

1. Tissue Preparation:

-

Isolated Rat Optic Nerve:

-

Male Sprague-Dawley rats are euthanized.

-

The optic nerves are dissected from the optic chiasm to the eyeball.

-

The nerves are then transferred to a recording chamber.

-

-

Rat Cuneate Nucleus Slices:

-

The brainstem is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF).

-

The cuneate nucleus is dissected out and sliced to a thickness of 300-500 µm using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF before being transferred to the recording chamber.

-

2. Recording Setup:

-

The tissue preparation (optic nerve or cuneate nucleus slice) is placed in a recording chamber and continuously superfused with oxygenated (95% O2 / 5% CO2) aCSF at a constant temperature (typically 32-35°C).

-

Extracellular recordings are made using glass microelectrodes filled with a conducting solution (e.g., 2 M NaCl).

-

A stimulating electrode is positioned to evoke synaptic responses.

3. Drug Application and Data Analysis:

-

Agonists (muscimol for GABAA, glycine for glycine receptors) and antagonists (this compound, bicuculline, strychnine) are applied via the superfusion medium.

-

Dose-response curves for the agonists are generated in the absence and presence of various concentrations of the antagonist.

-

The degree of rightward shift in the dose-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.

[35S]TBPS Binding Assay

This protocol is based on the general principles of radioligand binding assays used to study the GABAA receptor complex.

1. Membrane Preparation:

-

Rat brain tissue (e.g., cerebral cortex) is homogenized in a cold buffer solution (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the binding assay.

2. Binding Reaction:

-

Aliquots of the prepared membrane suspension are incubated with a fixed concentration of [35S]TBPS and varying concentrations of the test compound (e.g., this compound) or a displacing agent to determine non-specific binding (e.g., unlabeled TBPS or picrotoxin).

-

The incubation is carried out in a suitable buffer at a specific temperature and for a defined period to reach equilibrium.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Inhibition curves are generated by plotting the percentage of specific binding against the concentration of the competing ligand.

-

IC50 values (the concentration of the competing ligand that inhibits 50% of the specific binding) are determined from these curves.

-

For competitive antagonists, the IC50 value can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The interactions of this compound with GABAA and glycine receptors can be visualized through the following diagrams.

References

RU5135: A Technical Whitepaper on its Antagonistic Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of RU5135, a steroid derivative with significant effects on the central nervous system (CNS). This compound is characterized as a potent convulsant and acts primarily as an antagonist at inhibitory amino acid receptors, specifically targeting glycine and γ-aminobutyric acid (GABA) receptors. This whitepaper consolidates the available quantitative data, details the experimental protocols used in its characterization, and visualizes its mechanism of action on key CNS signaling pathways.

Introduction

This compound, an amidine steroid, has been identified as a significant modulator of inhibitory neurotransmission in the central nervous system.[1] Early studies have established its role as a potent antagonist of both glycine and GABA receptors, the primary mediators of inhibitory synaptic transmission in the spinal cord and brain, respectively.[2][3] Its strychnine-like effects on glycine receptors and its competitive antagonism at GABA receptors underscore its powerful convulsant properties.[1][2] This guide synthesizes the foundational research on this compound to provide a detailed understanding of its neuropharmacological profile for research and drug development applications.

Quantitative Data

The following table summarizes the quantitative data available for this compound's antagonistic activity on inhibitory amino acid receptors.

| Parameter | Value | Receptor Target | Preparation | Reference |

| pA2 | 7.67 | Glycine | Isolated rat optic nerve | [3] |

| pA2 | 8.31 | GABA (muscimol-induced agonism) | Isolated rat cuneate nucleus | [3] |

Mechanism of Action: Signaling Pathways

This compound exerts its effects on the central nervous system by antagonizing two key inhibitory neurotransmitter receptors: the glycine receptor (GlyR) and the GABA-A receptor (GABAAR).

Glycine Receptor Antagonism

In the spinal cord and brainstem, glycine is the primary inhibitory neurotransmitter. It binds to GlyRs, which are ligand-gated ion channels, leading to an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential. This compound acts as a competitive antagonist at the GlyR, blocking the binding of glycine and thereby preventing the inhibitory chloride current. This mechanism is similar to that of the classic glycine antagonist, strychnine.[2]

GABA-A Receptor Antagonism

GABA is the main inhibitory neurotransmitter in the brain. It binds to GABA-A receptors, which are also ligand-gated chloride channels. Similar to the action of glycine, GABA binding to GABA-A receptors leads to chloride influx and hyperpolarization. This compound competitively antagonizes the action of GABA agonists like muscimol at the GABA-A receptor.[3] This blockade of GABAergic inhibition contributes to the convulsant effects of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's effects on the central nervous system.

Microelectrophoretic Application in Anesthetized Cats

This in vivo protocol was used to assess the effects of this compound on neuronal firing in the spinal cord.[2]

-

Animal Preparation: Adult cats were anesthetized with pentobarbitone. The spinal cord was exposed, and the animal's physiological parameters were maintained.

-

Microelectrophoresis: A multi-barreled micropipette was used for the extracellular recording of neuronal action potentials and the simultaneous application of substances. One barrel contained this compound, while other barrels contained glycine, GABA, and control solutions.

-

Drug Application: this compound was applied microelectrophoretically to neurons that were inhibited by glycine and GABA. The effect of this compound on the inhibitory actions of glycine and GABA was then observed.

-

Data Analysis: The firing rate of the neurons was recorded, and the antagonistic effect of this compound was quantified by its ability to block the inhibition of neuronal firing induced by glycine and GABA.

In Vitro Studies on Isolated Rat Tissues

This protocol was employed to determine the competitive nature and potency of this compound's antagonism at GABA and glycine receptors.[3]

-

Tissue Preparation: The cuneate nucleus and optic nerve were isolated from rats. These tissues were maintained in a physiological solution.

-

Electrophysiological Recording: Extracellular recordings were made from the isolated tissues to measure the depolarization induced by the application of GABA agonists (muscimol) in the cuneate nucleus and glycine in the optic nerve.

-

Drug Application:

-

Agonist Dose-Response: Dose-response curves were generated for muscimol and glycine.

-

Antagonist Application: The tissues were then exposed to various concentrations of this compound, and the agonist dose-response curves were re-determined in the presence of the antagonist.

-

-

Data Analysis: The parallel rightward shift of the agonist dose-response curves in the presence of this compound indicated competitive antagonism. The pA2 value, a measure of the antagonist's potency, was calculated from these shifts.

Conclusion

This compound is a potent dual antagonist of glycine and GABA-A receptors. Its well-characterized competitive antagonism provides a valuable tool for probing the function of these inhibitory systems in the central nervous system. The quantitative data and experimental protocols detailed in this whitepaper offer a foundational understanding for researchers and drug development professionals interested in the modulation of inhibitory neurotransmission and the study of convulsant mechanisms. Further research could explore the subunit selectivity of this compound at GABA-A receptors and its potential use as a pharmacological tool in models of neurological disorders where inhibitory signaling is dysregulated.

References

Investigating the Binding Affinity of RU5135 to Glycine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the steroidal derivative RU5135 to glycine receptors (GlyRs). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative binding data, detailed experimental methodologies, and a clear visualization of the relevant signaling pathways.

Quantitative Binding Affinity of this compound at Glycine Receptors

This compound is a known competitive antagonist of the glycine receptor, sharing a common binding site with the well-characterized antagonist, strychnine.[1] Its binding affinity has been quantified using electrophysiological methods, yielding a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. For a competitive antagonist, the pA2 value is approximately equal to the negative logarithm of the inhibition constant (Ki).

| Compound | Receptor Target | Assay Type | Measured Value | Calculated Ki | Reference |

| This compound | Glycine Receptor | Electrophysiology (Antagonism of glycine-induced depolarization) | pA2 = 7.67 | ~21.4 nM | [1][2] |

Note on Ki Calculation: The Ki value was calculated from the pA2 value using the formula: Ki = 10-pA2. This calculation assumes a competitive antagonism with a Schild plot slope of 1.

Experimental Protocols

[3H]Strychnine Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, for the glycine receptor by measuring its ability to displace the radiolabeled antagonist [3H]strychnine.

Materials:

-

Biological Material: Synaptic membrane fractions prepared from mammalian spinal cord or brainstem, or cell lines stably expressing recombinant glycine receptors.

-

Radioligand: [3H]Strychnine (specific activity ~20-40 Ci/mmol).

-

Test Compound: this compound.

-

Non-specific Binding Control: Glycine (1 mM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final membrane pellet in the assay buffer to a desired protein concentration.

-

Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, combine the following:

-

A fixed volume of the membrane preparation.

-

A fixed concentration of [3H]strychnine (typically at or below its Kd value for the receptor, e.g., 1-5 nM).

-

A range of concentrations of the test compound (this compound).

-

For determining non-specific binding, add a high concentration of unlabeled glycine (1 mM) instead of the test compound.

-

For determining total binding, add assay buffer instead of the test compound or non-specific control.

-

-

Incubation: Incubate the assay mixtures at a defined temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflow

Glycine Receptor Signaling Pathway

Glycine receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system.[3] Upon binding of an agonist like glycine, the receptor undergoes a conformational change, opening its integral chloride ion channel. The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the glycine receptor.

References

- 1. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of RU5135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the steroidal derivative RU5135, focusing on its structure-activity relationship as a potent antagonist of inhibitory neurotransmitter receptors. This document delves into its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a synthetic steroid derivative recognized for its potent antagonistic activity at two major inhibitory ligand-gated ion channels in the central nervous system: the γ-aminobutyric acid type A (GABA-A) receptor and the glycine receptor (GlyR). Its action at these receptors leads to a reduction in inhibitory neurotransmission, making it a valuable tool for neuroscience research. Chemically, this compound is characterized by a 3α-hydroxy, 5β-androstane backbone.

Mechanism of Action

This compound functions as a competitive antagonist at both GABA-A and glycine receptors. This means it binds to the same site as the endogenous agonists (GABA and glycine, respectively) but does not activate the receptor. Instead, it blocks the agonist from binding, thereby preventing the opening of the chloride ion channel. This blockade of chloride influx prevents hyperpolarization of the neuronal membrane, leading to a disinhibition of neuronal firing.

-

At the GABA-A Receptor: this compound acts as a competitive antagonist to GABA and its analogue, muscimol. It appears to share a common binding site with the classical competitive antagonist bicuculline.

-

At the Glycine Receptor: this compound exhibits potent, strychnine-like antagonism, indicating it competes with glycine at its binding site.

Quantitative Pharmacological Data

The following table summarizes the known quantitative data for the antagonistic activity of this compound at GABA-A and glycine receptors.

| Receptor Target | Agonist/Analogue | Antagonistic Potency (pA2) | Reference Compound |

| GABA-A Receptor | Muscimol | 8.31 | Bicuculline |

| Glycine Receptor | Glycine | 7.67 | Strychnine |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater antagonist potency.

Structure-Activity Relationship (SAR) of Steroidal Antagonists

-

The Steroid Nucleus: The androstane or pregnane backbone provides a rigid scaffold for the presentation of functional groups in a specific spatial orientation.

-

A-Ring Substitution: The presence of a 3α-hydroxyl group and a 5β-reduced A-ring are common features in many neuroactive steroids that interact with the GABA-A receptor. However, this compound does not appear to compete at the specific neurosteroid binding site, suggesting a different mode of interaction with the receptor complex.

-

Substituents at C17: Modifications at the C17 position of the steroid D-ring can significantly impact activity and selectivity. The nature of the substituent in this compound is crucial for its antagonist properties.

Further research focusing on the synthesis and pharmacological evaluation of a focused library of this compound analogues would be necessary to delineate a precise SAR for this class of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound or similar compounds.

This protocol is designed to determine the binding affinity of a test compound (like this compound) to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat cortical tissue or cells expressing recombinant GABA-A receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]Muscimol or [³H]Gabazine.

-

Non-specific Binding Control: High concentration of unlabeled GABA or bicuculline.

-

Test Compound: this compound at various concentrations.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the non-specific control instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of a compound to antagonize agonist-induced currents in oocytes expressing GABA-A or glycine receptors.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired receptor subunits (e.g., α1, β2, γ2 for GABA-A; α1 for glycine).

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

-

Agonist Solutions: GABA or glycine at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Antagonist Solutions: this compound at various concentrations.

-

TEVC setup: Amplifier, microelectrodes, perfusion system.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate oocytes. Inject the cRNA encoding the receptor subunits into the oocytes and incubate for 2-5 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording). Clamp the membrane potential at -60 mV.

-

Agonist Application: Apply the agonist solution to the oocyte and record the inward chloride current. Wash with ND96 until the current returns to baseline.

-

Antagonist Application: Co-apply the agonist solution with varying concentrations of the antagonist (this compound).

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀.

Visualizations

Caption: Antagonistic action of this compound on GABA-A and Glycine receptor signaling.

Caption: Workflow for the synthesis and in vitro characterization of this compound.

Caption: The principle of competitive antagonism by this compound at inhibitory receptors.

Exploratory Studies of RU5135 in Brainstem Preparations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential exploratory studies of the steroidal derivative RU5135 within brainstem preparations. This compound is a compound known for its potent antagonist activity at both γ-aminobutyric acid type A (GABA-A) and glycine receptors. While direct experimental data on this compound in the brainstem is not currently available in published literature, this document outlines a detailed framework for such investigations. By leveraging the known pharmacological profile of this compound and established methodologies for in vitro brainstem slice electrophysiology, we present hypothetical experimental protocols, expected signaling pathway interactions, and data presentation structures. This guide is intended to serve as a foundational resource for researchers seeking to investigate the effects of dual GABA-A and glycine receptor antagonism on brainstem neuronal circuits, particularly those involved in vital functions such as respiratory rhythm generation.

Introduction to this compound

This compound is a synthetic steroid derivative that has been characterized as a convulsant due to its potent inhibitory action on two major classes of inhibitory neurotransmitter receptors in the central nervous system: GABA-A receptors and glycine receptors.[1][2] It acts as a competitive antagonist at the GABA-A receptor, sharing a common site of action with bicuculline.[3] Furthermore, it is a potent, strychnine-like antagonist of glycine receptors.[1] This dual antagonism makes this compound a unique tool for probing the combined roles of GABAergic and glycinergic inhibition in neuronal networks.

The brainstem, a critical region for the regulation of autonomic functions including respiration, heart rate, and consciousness, is densely populated with both GABA-A and glycine receptors. These receptors are crucial for shaping the rhythmic activity of neuronal networks, such as the respiratory central pattern generator located in the medulla.[4][5] Therefore, this compound is a valuable pharmacological agent for elucidating the integrated function of these two primary inhibitory systems in maintaining physiological homeostasis.

Quantitative Pharmacological Data of this compound

The following table summarizes the known quantitative data for this compound's antagonist activity from studies on isolated preparations of the rat cuneate nucleus and optic nerve.[3] These values provide a basis for estimating effective concentrations in exploratory brainstem studies.

| Receptor Target | Agonist Antagonized | Preparation | Antagonist Potency (pA2) | Reference |

| GABA-A Receptor | Muscimol | Rat Cuneate Nucleus | 8.31 | [3] |

| Glycine Receptor | Glycine | Rat Optic Nerve | 7.67 | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the preparation of brainstem slices and subsequent electrophysiological recordings to study the effects of this compound. These are based on established techniques for in vitro slice electrophysiology.[6][7][8]

Brainstem Slice Preparation

This protocol describes the procedure for obtaining viable brainstem slices from neonatal rodents, which are commonly used for studying respiratory circuits in vitro.

-

Animal Anesthesia and Decapitation: Anesthetize a neonatal rodent (e.g., P0-P4 rat) via hypothermia or inhalation of a suitable anesthetic. Once deeply anesthetized, swiftly decapitate the animal.

-

Brainstem Dissection: Place the head in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. The composition of a typical slicing aCSF is provided in Table 2. Carefully dissect the brain and isolate the brainstem.

-

Mounting and Slicing: Glue the brainstem, typically ventral side up, onto a vibratome stage. Submerge the stage in the ice-cold, oxygenated slicing aCSF. Cut transverse slices of the medulla at a thickness of 400-600 µm.

-

Incubation and Recovery: Transfer the slices to a holding chamber containing standard aCSF (see Table 2 for composition) saturated with 95% O2 / 5% CO2. Allow the slices to recover for at least 1 hour at 30-32°C before commencing recordings.

Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)

| Compound | Slicing aCSF (mM) | Recording aCSF (mM) |

| NaCl | 87 | 124 |

| KCl | 2.5 | 3 |

| NaH2PO4 | 1.25 | 1.25 |

| NaHCO3 | 25 | 26 |

| CaCl2 | 0.5 | 2 |

| MgCl2 | 7 | 1 |

| Sucrose | 75 | - |

| D-Glucose | 10 | 10 |

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording from individual neurons within the brainstem slice to assess the impact of this compound.[9][10][11]

-

Slice Transfer: Transfer a single brainstem slice to the recording chamber of an upright microscope, continuously perfused with oxygenated recording aCSF at 30-32°C.

-

Neuron Visualization: Identify neurons in the region of interest (e.g., the pre-Bötzinger complex for respiratory studies) using differential interference contrast (DIC) optics.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an appropriate internal solution (see Table 3).

-

Giga-seal Formation and Whole-Cell Configuration: Approach a target neuron with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ). Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Data Acquisition: Record neuronal activity in either current-clamp (to measure membrane potential and firing patterns) or voltage-clamp (to measure synaptic currents) mode using a suitable amplifier and data acquisition system.

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with recording aCSF containing the desired concentration of this compound.

Table 3: Composition of K-Gluconate Based Internal Solution

| Compound | Concentration (mM) |

| K-Gluconate | 120 |

| KCl | 20 |

| HEPES | 10 |

| EGTA | 0.2 |

| Mg-ATP | 4 |

| Na-GTP | 0.3 |

| Phosphocreatine | 10 |

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the inhibitory signaling pathways targeted by this compound.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment to investigate this compound in a brainstem preparation.

Hypothetical Exploratory Study: this compound and the Respiratory Network

Given the critical role of both GABAergic and glycinergic inhibition in shaping the respiratory rhythm, a primary exploratory study would involve applying this compound to a brainstem slice preparation that generates spontaneous respiratory-related rhythmic activity.

Objective: To determine the effect of dual GABA-A and glycine receptor antagonism by this compound on the frequency and pattern of respiratory motor output.

Hypothetical Experimental Protocol:

-

Prepare a rhythmic medullary slice from a neonatal rat as described in section 3.1.

-

Position the slice in a recording chamber and record the spontaneous rhythmic discharges from a respiratory motor nerve root (e.g., the hypoglossal nerve, XII).

-

After establishing a stable baseline rhythm in recording aCSF, perfuse the slice with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM).

-

Record the changes in the frequency, amplitude, and pattern of the respiratory motor output.

-

Following drug application, perform a washout with recording aCSF to determine if the effects are reversible.

Expected Outcomes:

Based on the known roles of GABA and glycine in respiratory control, it is hypothesized that this compound would:

-

Increase Respiratory Frequency: By blocking inhibitory inputs to inspiratory neurons, this compound is expected to increase the overall excitability of the respiratory network, leading to a faster breathing rhythm.[12]

-

Alter the Respiratory Pattern: The blockade of inhibition may disrupt the normal pattern of inspiration and expiration, potentially leading to prolonged inspiratory bursts or even seizure-like activity at higher concentrations.[5]

-

Increase Neuronal Firing: Whole-cell recordings from individual respiratory neurons are expected to show increased firing rates and a reduction or elimination of inhibitory postsynaptic potentials (IPSPs) in the presence of this compound.

Conclusion

While direct experimental evidence is lacking, the potent dual antagonist profile of this compound at GABA-A and glycine receptors makes it a highly valuable tool for dissecting the complex inhibitory control of brainstem circuits. The experimental framework provided in this technical guide offers a clear path for future investigations into the effects of this compound. Such studies will undoubtedly contribute to a deeper understanding of the integrated roles of GABAergic and glycinergic signaling in the regulation of vital physiological functions.

References

- 1. Glycine antagonism by RU 5135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonism of inhibitory amino acids by the steroid derivative this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of inhibitory amino acids by the steroid derivative this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine receptor-mediated fast synaptic inhibition in the brainstem respiratory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Respiratory rhythm generation and synaptic inhibition of expiratory neurons in pre-Bötzinger complex: differential roles of glycinergic and GABAergic neural transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]

- 8. precisionary.com [precisionary.com]

- 9. Whole-cell patch-clamp recordings from respiratory neurons in neonatal rat brainstem in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. re-place.be [re-place.be]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for RU5135 in In-Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative recognized for its potent effects on inhibitory neurotransmission in the central nervous system. In in-vitro electrophysiology experiments, this compound serves as a valuable pharmacological tool to investigate the function and modulation of specific ligand-gated ion channels. These application notes provide detailed protocols for utilizing this compound to study its effects on glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA-A Rs) using the whole-cell patch-clamp technique.

Mechanism of Action

This compound is a potent antagonist of both glycine and GABA-A receptors.[1][2] It exhibits strychnine-like activity at glycine receptors, effectively blocking the chloride current mediated by glycine.[1] Additionally, this compound acts as a competitive antagonist at GABA-A receptors, sharing a common binding site with the well-known antagonist bicuculline.[2] This dual antagonism allows for the dissection of inhibitory circuits and the study of the pharmacological properties of these crucial ion channels.

Data Presentation

The following table summarizes the key pharmacological data for this compound based on available literature. This information is essential for designing and interpreting in-vitro electrophysiology experiments.

| Parameter | Value | Receptor Target | Preparation | Reference |

| pA2 | 7.67 | Glycine Receptor | Isolated rat optic nerve | [2] |

| pA2 | 8.31 | GABA-A Receptor (muscimol-induced currents) | Isolated rat cuneate nucleus | [2] |

| Antagonism Type | Competitive | GABA-A Receptor | Isolated rat cuneate nucleus | [2] |

| Antagonism Type | Strychnine-like | Glycine Receptor | Cat spinal cord (in-vivo) | [1] |

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Glycine-Evoked Currents

This protocol details the methodology to assess the antagonistic effect of this compound on glycine receptors in cultured neurons or acute brain slices.

Materials:

-

Cell Culture or Brain Slice Preparation: Neurons expressing glycine receptors (e.g., spinal cord neurons, brainstem neurons).

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.3 with CsOH.

-

Glycine Stock Solution: 10 mM in water.

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

-

Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 2-3 ml/min.

-

Patching: Establish a whole-cell patch-clamp configuration on a target neuron. Clamp the membrane potential at -60 mV.

-

Glycine Application: Apply a sub-maximal concentration of glycine (e.g., 10-30 µM) for 2-5 seconds to elicit a stable inward chloride current.

-

This compound Application: After a stable baseline is achieved, co-apply glycine with increasing concentrations of this compound (e.g., 10 nM - 10 µM).

-

Washout: Wash out this compound with aCSF and re-apply glycine to check for recovery of the current.

-

Data Analysis: Measure the peak amplitude of the glycine-evoked currents in the absence and presence of this compound. Construct a concentration-response curve to determine the IC50 of this compound.

Protocol 2: Whole-Cell Voltage-Clamp Recording of GABA-Evoked Currents

This protocol is designed to investigate the antagonistic properties of this compound on GABA-A receptors.

Materials:

-

Cell Culture or Brain Slice Preparation: Neurons expressing GABA-A receptors (e.g., hippocampal, cortical neurons).

-

External Solution (aCSF): Same as Protocol 1.

-

Internal Solution: Same as Protocol 1.

-

GABA Stock Solution: 10 mM in water.

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp setup: Same as Protocol 1.

Procedure:

-

Preparation: Prepare cultured neurons or acute brain slices.

-

Perfusion: Continuously perfuse the recording chamber with oxygenated aCSF.

-

Patching: Establish a whole-cell patch-clamp configuration and clamp the membrane potential at -60 mV.

-

GABA Application: Apply a sub-maximal concentration of GABA (e.g., 1-10 µM) for 2-5 seconds to elicit a stable inward chloride current.

-

This compound Application: Co-apply GABA with increasing concentrations of this compound (e.g., 10 nM - 10 µM).

-

Washout: Wash out this compound and re-apply GABA to observe the recovery of the response.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents and construct a concentration-response curve for this compound's inhibition to determine its IC50.

Mandatory Visualizations

Caption: Mechanism of action of this compound as an antagonist at both Glycine and GABA-A receptors.

Caption: Experimental workflow for in-vitro electrophysiological characterization of this compound.

References

Application Notes and Protocol for RU5135 in Brain Slice Recordings

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU5135 is a steroid derivative recognized for its potent antagonist activity at inhibitory amino acid receptors. Specifically, it acts as a competitive antagonist at both glycine receptors and GABA-A receptors.[1][2] This document provides a detailed protocol for the application of this compound in brain slice electrophysiology experiments, designed to facilitate research into its effects on neuronal activity and synaptic transmission. The protocol includes information on the preparation of brain slices, drug application, and electrophysiological recording techniques. Additionally, it summarizes the known quantitative data regarding this compound's antagonist properties and provides a visual representation of its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's antagonist activity at GABA and glycine receptors.

| Receptor Target | Agonist | Preparation | Antagonism Type | pA2 Value | Reference |

| GABA-A | Muscimol | Rat Cuneate Nucleus | Competitive | 8.31 | [1] |

| Glycine | Glycine | Rat Optic Nerve | Competitive | 7.67 | [1] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Mechanism of Action

This compound is a potent antagonist of the main inhibitory neurotransmitter receptors in the central nervous system: GABA-A and glycine receptors.[1][2]

-

GABA-A Receptor Antagonism: this compound acts as a competitive antagonist at GABA-A receptors, competing with the endogenous ligand GABA (and its analogue muscimol) for the binding site.[1] Its site of action is shared with the well-known GABA-A antagonist bicuculline, but is distinct from the picrotoxin binding site.[1]

-

Glycine Receptor Antagonism: this compound exhibits "strychnine-like" activity as a potent competitive antagonist of glycine at its receptor.[2] It shares a common site of action with strychnine.[1]

By blocking these inhibitory receptors, application of this compound is expected to lead to a disinhibition of neuronal activity, potentially increasing neuronal firing rates and excitability.

Caption: Mechanism of this compound as a competitive antagonist at GABA-A and glycine receptors.

Experimental Protocol: Application of this compound in Brain Slice Electrophysiology

This protocol provides a general framework for the application of this compound. Specific parameters such as brain region, slice thickness, and recording parameters should be optimized for the specific experimental question.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Artificial cerebrospinal fluid (aCSF)

-

Sucrose-based slicing solution

-

Intracellular solution for patch-clamp recordings

-

Standard electrophysiology equipment (vibratome, microscope, amplifier, digitizer, etc.)

Solutions Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C.

-

aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain a pH of 7.4.

-

Slicing Solution (Sucrose-based, in mM): 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 glucose. Keep ice-cold and continuously bubbled with 95% O2 / 5% CO2.

Brain Slice Preparation

-

Anesthetize the animal according to approved institutional guidelines.

-

Perfuse transcardially with ice-cold, oxygenated slicing solution.

-

Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated slicing solution.

-

Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm) in ice-cold, oxygenated slicing solution.

-

Transfer slices to a holding chamber containing aCSF at 32-34°C for a recovery period of at least 1 hour before starting recordings. Ensure continuous oxygenation.

Electrophysiological Recordings

-

Transfer a single brain slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 ml/min) and temperature (e.g., 30-32°C).

-

Obtain stable whole-cell patch-clamp or field potential recordings from the neuron(s) or brain region of interest.

-

Record baseline activity for a stable period (e.g., 5-10 minutes) before drug application.

Application of this compound

-

Dilute the this compound stock solution into the aCSF to the final desired concentration. It is recommended to test a range of concentrations based on the pA2 values (e.g., from nanomolar to low micromolar ranges).

-

Switch the perfusion from the control aCSF to the aCSF containing this compound.

-

Record the effects of this compound on neuronal activity (e.g., membrane potential, firing rate, synaptic potentials) for a sufficient duration to observe a stable effect.

-

For washout experiments, switch the perfusion back to the control aCSF and record for an extended period to determine the reversibility of the effects.

Caption: Workflow for applying this compound in brain slice electrophysiology experiments.

Expected Results and Interpretation

Based on its mechanism of action, the application of this compound is expected to:

-

Increase neuronal excitability: By blocking inhibitory inputs, neurons may exhibit a more depolarized resting membrane potential and an increased firing rate in response to stimuli.

-

Reduce inhibitory postsynaptic potentials (IPSPs): Both GABA-A and glycine receptor-mediated IPSPs should be reduced in amplitude in the presence of this compound.

-

Alter network activity: In brain regions with significant tonic or phasic inhibition, this compound may induce or alter network oscillations.

The specific effects will depend on the brain region under investigation and the endogenous levels of GABAergic and glycinergic signaling.

Troubleshooting

-

Precipitation of this compound: If the compound precipitates in the aCSF, try using a lower final concentration or increasing the concentration of DMSO in the final solution (though keeping it below 0.1% is advisable to avoid off-target effects).

-

No observable effect: This could be due to a low concentration of this compound, a lack of significant GABAergic or glycinergic tone in the recorded neuron, or degradation of the compound. Use a fresh stock solution and test a higher concentration range.

-

Irreversible effects: If the effects of this compound do not wash out, this may indicate very high-affinity binding or potential neurotoxic effects at high concentrations. Use the lowest effective concentration and ensure a sufficient washout period.

Safety Precautions

This compound is a bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

References

Application Notes and Protocols for Studying Glycinergic Neurotransmission with RU5135

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a potent steroid derivative that acts as a competitive antagonist at strychnine-sensitive glycine receptors, making it a valuable tool for investigating the role of glycinergic neurotransmission in the central nervous system.[1][2] It also exhibits competitive antagonism at the GABA-A receptor, a factor to consider in experimental design.[2] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental paradigms to elucidate the function of glycinergic signaling in various physiological and pathological processes.

Mechanism of Action

This compound acts as a competitive antagonist at the glycine receptor, meaning it binds to the same site as the endogenous agonist, glycine, thereby preventing the opening of the associated chloride ion channel. This blockade of inhibitory glycinergic currents allows for the study of the downstream effects of glycinergic disinhibition.[1][2] Additionally, this compound competitively antagonizes the GABA-A receptor.[2]

Data Presentation

The following table summarizes the available quantitative data for this compound at glycine and GABA-A receptors.

| Parameter | Receptor Target | Preparation | Value | Reference |

| pA2 | Glycine | Rat Optic Nerve | 7.67 | [2] |

| pA2 | GABA-A | Rat Cuneate Nucleus | 8.31 | [2] |

Note: Further research is required to obtain a more comprehensive quantitative profile of this compound, including IC50 and Ki values from various experimental systems.

Experimental Protocols

In Vitro Electrophysiology: Recording of Glycinergic Inhibitory Postsynaptic Currents (IPSCs) in Spinal Cord Slices

This protocol describes how to isolate and record glycinergic IPSCs from neurons in acute spinal cord slices and how to use this compound to block these currents.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Slicing solution (e.g., sucrose-based aCSF)

-

Patch-clamp recording setup

-

Vibratome or tissue slicer

-

Glutamatergic and GABAergic receptor antagonists (e.g., CNQX, AP5, bicuculline)

-

Strychnine (as a positive control)

Procedure:

-

Spinal Cord Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Rapidly dissect the spinal cord and place it in ice-cold, oxygenated slicing solution.

-

Mount the spinal cord on a vibratome stage and cut transverse slices (e.g., 300-400 µm thick).

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

-

Identify neurons of interest (e.g., in the dorsal or ventral horn) using infrared differential interference contrast (IR-DIC) microscopy.

-

Establish a whole-cell patch-clamp recording from the selected neuron.

-

To isolate glycinergic IPSCs, add antagonists for glutamatergic (e.g., 10 µM CNQX and 50 µM AP5) and GABAergic (e.g., 10 µM bicuculline) receptors to the perfusion solution.

-

-

Application of this compound:

-

After obtaining a stable baseline of spontaneous or evoked glycinergic IPSCs, apply this compound to the perfusion solution at a desired concentration. A concentration range of 1-10 µM can be used as a starting point, with the optimal concentration determined empirically.

-

Record the changes in the amplitude and frequency of the IPSCs in the presence of this compound.

-

A complete blockade of the IPSCs by this compound, similar to the effect of the specific glycine receptor antagonist strychnine (e.g., 1 µM), would confirm its action at glycine receptors.

-

Wash out this compound by perfusing with drug-free aCSF to observe the reversal of the effect.

-

Expected Results:

Application of this compound is expected to reduce the amplitude of glycinergic IPSCs in a concentration-dependent manner, consistent with its role as a competitive antagonist.

Diagram: Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for studying this compound's effect on glycinergic IPSCs.

In Vitro Radioligand Binding Assay: [³H]Strychnine Competitive Binding

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the glycine receptor using [³H]strychnine as the radioligand.

Materials:

-

This compound

-

[³H]Strychnine

-

Spinal cord membrane preparation (source of glycine receptors)

-

Binding buffer (e.g., Tris-HCl buffer)

-

Non-labeled glycine (for determining non-specific binding)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen spinal cord tissue in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Competitive Binding Assay:

-

Set up assay tubes containing a fixed concentration of [³H]strychnine (typically at or below its Kd for the glycine receptor) and a fixed amount of spinal cord membrane protein.

-

Add increasing concentrations of this compound to the tubes.

-

Include tubes for total binding (only [³H]strychnine and membranes) and non-specific binding (with a saturating concentration of non-labeled glycine, e.g., 1 mM).

-

Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [³H]strychnine binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.

-

Diagram: Logic of Competitive Binding Assay

References

Application of RU5135 in patch-clamp studies of inhibitory currents.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative that has been characterized as a potent antagonist of two major inhibitory neurotransmitter receptors in the central nervous system: the γ-aminobutyric acid type A (GABA_A) receptor and the glycine receptor. Its utility in patch-clamp electrophysiology lies in its ability to selectively block these ligand-gated ion channels, allowing for the isolation and characterization of inhibitory currents. This document provides detailed application notes and protocols for the use of this compound in studying GABAergic and glycinergic neurotransmission.

This compound acts as a competitive antagonist at the GABA_A receptor, sharing a common site of action with the well-known antagonist bicuculline.[1][2] It also functions as a potent, strychnine-like antagonist at the glycine receptor.[1] These properties make this compound a valuable pharmacological tool for dissecting the contributions of GABA_A and glycine receptors to synaptic inhibition and for studying the pharmacology of these receptors.

Data Presentation

The following tables summarize the quantitative data regarding the antagonist potency of this compound at GABA_A and glycine receptors.

| Receptor Target | Agonist/Analogue | Preparation | Antagonist Potency (pA2) | Reference |

| GABA_A Receptor | Muscimol | Isolated rat cuneate nucleus | 8.31 | [1][2] |

| Glycine Receptor | Glycine | Isolated rat optic nerve | 7.67 | [1][2] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways and Experimental Workflow

Antagonistic Action of this compound at the GABA_A Receptor

References

Method for dissolving and preparing RU5135 for experimental use.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and experimental use of RU5135, a potent steroid antagonist of GABA-A and glycine receptors.

Product Information

| Property | Value | Source |

| Chemical Name | (3α,5β)-3-Hydroxy-17,24-dinor-23,22-secochol-22-en-23-imidamide | N/A |

| Molecular Formula | C₂₂H₃₈N₂O | N/A |

| Molecular Weight | 346.55 g/mol | N/A |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C. | [1] |

| Stock Solution Storage | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. | [1] |

Quantitative Data

The following table summarizes the reported antagonist potencies of this compound at GABA-A and glycine receptors.

| Receptor Target | Agonist | Preparation | Method | Potency (pA₂) | Source |

| GABA-A Receptor | Muscimol | Isolated rat cuneate nucleus | Electrophysiology | 8.31 | [1] |

| Glycine Receptor | Glycine | Isolated rat optic nerve | Electrophysiology | 7.67 | [1] |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathway

This compound is a competitive antagonist at the GABA-A receptor, the primary ligand-gated ion channel responsible for fast inhibitory neurotransmission in the central nervous system. By blocking the binding of the endogenous agonist GABA, this compound reduces the influx of chloride ions, leading to decreased neuronal hyperpolarization and, consequently, disinhibition or neuronal excitation. It also acts as an antagonist at glycine receptors, which are another class of inhibitory ligand-gated ion channels, particularly prominent in the spinal cord and brainstem.

Caption: Action of this compound on the GABAergic synapse.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous experimental buffers.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A molarity calculator can be used for this purpose.

-

Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

In Vitro Electrophysiology on Isolated Rat Brain Slices

Objective: To assess the effect of this compound on neuronal activity in isolated brain slices (e.g., cuneate nucleus) using electrophysiological recording techniques.

Materials:

-

Adult rat

-

Vibratome or tissue chopper

-

Dissection tools (scissors, forceps)

-

Petri dish

-

Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O₂ / 5% CO₂)

-

Recording chamber for brain slices

-

Electrophysiology rig (amplifier, micromanipulators, data acquisition system)

-

Glass micropipettes for recording and drug application

-

This compound stock solution (in DMSO)

-

Agonist solution (e.g., muscimol)

Protocol:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. The composition of aCSF can vary but a typical solution contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Isolate the region of interest (e.g., brainstem containing the cuneate nucleus).

-

Cut 300-400 µm thick slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a constant flow rate.

-

Using a microscope, identify neurons in the target region.

-

Perform whole-cell patch-clamp or extracellular field potential recordings from the neurons.

-

-

Drug Application:

-

Dilute the this compound stock solution in aCSF to the desired final concentration.

-

The agonist (e.g., muscimol) should also be prepared in aCSF.

-

Apply the drugs to the slice. This can be done by adding them to the perfusion solution or by local application using a Picospritzer or a similar system connected to a glass micropipette positioned near the recorded neuron.

-

To determine the pA₂ value, apply a fixed concentration of the agonist alone to elicit a baseline response. Then, co-apply the agonist with increasing concentrations of this compound and measure the shift in the agonist's dose-response curve.

-

Data Analysis:

-

Analyze the changes in neuronal firing rate, membrane potential, or synaptic currents in response to the agonist and antagonist application.

-

Construct dose-response curves and perform a Schild analysis to determine the pA₂ value of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound in an in vitro electrophysiology experiment.

Caption: Workflow for in vitro electrophysiology with this compound.

References

Techniques for the Microiontophoretic Application of RU5135: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU5135 is a steroid derivative recognized for its potent antagonistic activity at both GABA-A and glycine receptors.[1][2][3] This dual antagonism makes it a valuable tool for dissecting the roles of inhibitory neurotransmission in various neural circuits. Microiontophoresis is a technique that allows for the precise, localized application of charged molecules, such as this compound, onto the surface of individual neurons.[2][4] This method is invaluable for studying the effects of a substance on neuronal activity with high spatial and temporal resolution.[5][6]

These application notes provide a detailed overview and protocols for the effective use of this compound in microiontophoresis experiments, aimed at researchers in neuroscience and drug development.

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Concentration in Pipette | 5-20 mM | The optimal concentration may vary depending on the specific neuronal population and experimental goals. |

| Solvent | DMSO | This compound is soluble in DMSO.[1] For microiontophoresis, it is crucial to dilute the DMSO stock in an appropriate aqueous solution to a final concentration that does not have vehicle effects. |

| Ejection Current | +10 to +100 nA | As this compound is a cation, a positive current is used for ejection. The current should be adjusted to produce the desired physiological effect while minimizing non-specific effects. |

| Retention Current | -5 to -15 nA | A negative retaining current is applied when the drug is not being ejected to prevent leakage from the pipette tip. |

| Application Duration | 10 - 180 seconds | The duration of application will depend on the desired time course of the effect. |

| Pipette Resistance | 20-80 MΩ | Higher resistance pipettes generally allow for more localized drug application. |

Experimental Protocols

I. Preparation of this compound Solution for Microiontophoresis

-

Stock Solution Preparation:

-

Dissolve this compound powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).[1]

-

Store the stock solution at -20°C for long-term storage.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 mM) in a suitable aqueous buffer (e.g., 100 mM NaCl).

-

The final concentration of DMSO should be kept to a minimum (ideally <1%) to avoid non-specific effects on neuronal activity.

-

Ensure the pH of the final solution is adjusted to a physiological range (e.g., 7.2-7.4).

-

Filter the working solution through a 0.2 µm syringe filter before backfilling the micropipette.

-

II. Micropipette Preparation and Filling

-

Pipette Pulling:

-

Pull multi-barreled borosilicate glass capillaries using a micropipette puller to create a fine tip (1-3 µm outer diameter). The number of barrels will depend on the number of substances to be applied and the inclusion of a recording or balancing barrel.

-

-

Pipette Filling:

-

Backfill one barrel of the micropipette with the prepared this compound working solution using a fine-gauge needle or a microloader pipette tip.

-

Fill the other barrels with appropriate solutions, such as:

-

Recording Electrode: 3M NaCl for extracellular recording.

-

Balancing Barrel: 1M NaCl to balance the currents passed through the other barrels.

-

Other Drugs: Solutions of agonists (e.g., GABA, glycine) or other modulators.

-

-

Avoid introducing air bubbles into the pipette barrels.

-

III. Microiontophoretic Application and Neuronal Recording

-

Electrode Placement:

-

Under visual guidance (e.g., using a microscope), carefully lower the micropipette into the brain region of interest.

-

Advance the electrode slowly until the activity of a single neuron is isolated.

-

-

Baseline Recording:

-

Record the baseline spontaneous or evoked firing rate of the neuron for a stable period before any drug application.